1H-吲哚-3-基-(2-碘苯基)甲酮

描述

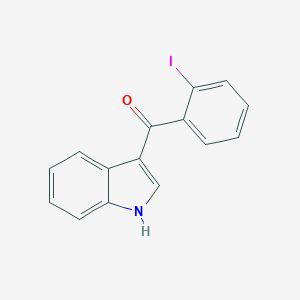

“1H-indol-3-yl-(2-iodophenyl)methanone” is a synthetic compound . It is also known as AM-694 and is categorized under synthetic cannabinoids . It has a strong biological activity .

Synthesis Analysis

The compound has been synthesized from indole. The Friedel Crafts acylation catalyzed by AlCl3 happened in the 3-position of the indole. The benzenesulfonyl chloride was used to protect the 1-position of the indole. This method could avoid the high anhydrous and anaerobic requirements when protected by RMgX reagent. Then, further deprotection, N-alkylation, ester hydrolysis, and in the 1-position of the indole methylsulfonyl esterification were carried out. Finally, the compound AM-694 was obtained through tetrabutylammonium fluoride .Molecular Structure Analysis

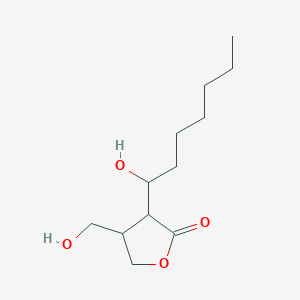

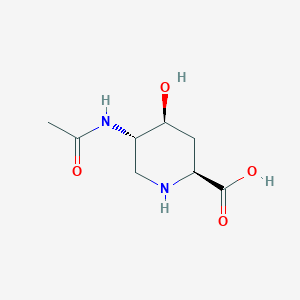

The molecular formula of the compound is C20H19FINO . The molecular weight is 435.2738 g/mol . The structure of the compound includes an indole ring attached to a 2-iodophenyl group via a methanone linkage .Chemical Reactions Analysis

The compound has been involved in the regiospecific 5-exo intramolecular Mizoroki–Heck reaction . This reaction is a catalytic model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions in an aqueous medium .Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.2738 g/mol . It is part of the synthetic cannabinoids group .科学研究应用

Synthetic Cannabinoid Precursor

(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (CAS 895152-66-6): serves as an analytical reference standard and precursor in the synthesis of synthetic cannabinoids. Notable derivatives include:

Organic Synthesis

Three-Component Reaction: A clean, one-pot synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved by reacting phthalaldehydic acid, primary amine, and 1H-indole in water. This catalyst-free approach offers advantages in terms of simplicity and ease of handling .

Coordination Polymers

Cobalt and Nickel Complexes: While not directly related to the compound, its iodophenyl group could serve as a ligand in coordination chemistry. Researchers have synthesized cobalt and nickel coordination polymers containing 1,3-di(1H-indol-3-yl)isoindolin-1-one ligands, leading to intriguing structural motifs .

作用机制

Target of Action

Similar compounds have been reported to target cannabinoid receptors and interleukin-2 .

Mode of Action

It is known to undergo a regiospecific 5-exo intramolecular mizoroki–heck reaction . This reaction is a model for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions in an aqueous medium .

Biochemical Pathways

The compound is involved in the mizoroki–heck reaction, which is a key process in organic chemistry for the formation of carbon-carbon bonds .

Result of Action

The Mizoroki–Heck reaction involving 1H-Indol-3-yl-(2-iodophenyl)methanone produces a conjugated cyclic compound . This can be easily detected and quantified by UV-vis spectroscopy .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1H-Indol-3-yl-(2-iodophenyl)methanone. For instance, the Mizoroki–Heck reaction it undergoes is performed in an aqueous medium . .

属性

IUPAC Name |

1H-indol-3-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNMRHWNHHBEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indol-3-yl-(2-iodophenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

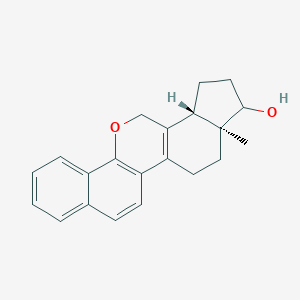

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)